
Bis(2-methylphenyl)oxadiaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylphenyl)oxadiaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon This compound is part of the oxadiaziridine family, known for their unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylphenyl)oxadiaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. One common method is the oxidation of imines using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylphenyl)oxadiaziridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones, which are useful intermediates in organic synthesis.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces nitrones.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-methylphenyl)oxadiaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of high-energy materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of bis(2-methylphenyl)oxadiaziridine involves its ability to transfer oxygen and nitrogen atoms to other molecules. This reactivity is due to the strained three-membered ring structure, which makes the compound highly reactive. The molecular targets and pathways involved include the formation of nitrones and other reactive intermediates that can interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Oxaziridine: Another three-membered heterocycle containing oxygen and nitrogen.
Oxadiaziridine Derivatives: Compounds with different substituents on the oxadiaziridine ring, such as -CN, -N3, -NF2, -NH2, -NHNO2, -NO2, and -ONO2.
Uniqueness
Bis(2-methylphenyl)oxadiaziridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other oxaziridines or oxadiaziridines may not be as effective.
Properties
CAS No. |
6338-03-0 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,3-bis(2-methylphenyl)oxadiaziridine |
InChI |
InChI=1S/C14H14N2O/c1-11-7-3-5-9-13(11)15-16(17-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
KKFJNOAXWQZDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2N(O2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



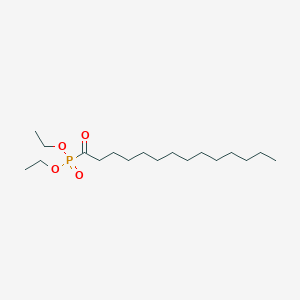
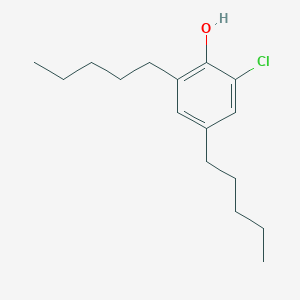
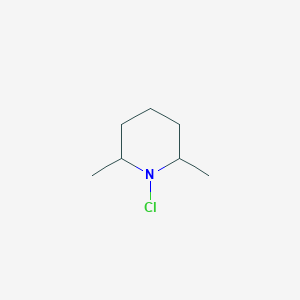
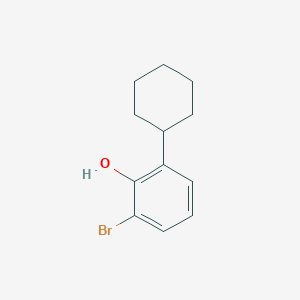
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
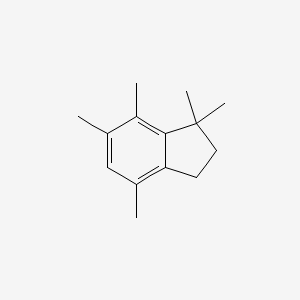

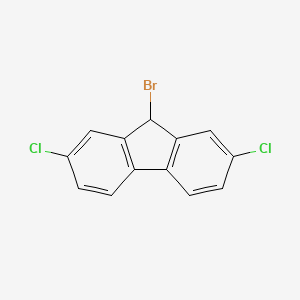
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
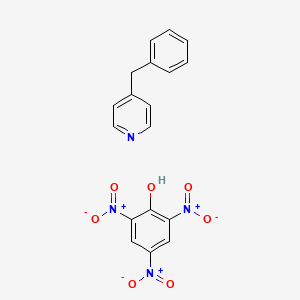
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
